molecular formula C5H8BrN3 B6588708 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1557662-14-2

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No. B6588708
CAS RN: 1557662-14-2
M. Wt: 190
InChI Key:
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Description

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanamine, also known as BMMP, is an organic compound with a molecular formula of C4H7BrN2. It is a derivative of pyrazole and is used in several scientific research applications. BMMP is a colorless solid with a melting point of 112–114 °C. It is soluble in water and alcohol and is stable under normal conditions. BMMP is primarily used in the synthesis of various heterocyclic compounds, including pyrazole derivatives, and in the preparation of various pharmaceuticals.

Scientific Research Applications

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. It is also used in the synthesis of a variety of heterocyclic compounds, including pyrazole derivatives, as well as in the preparation of various pharmaceuticals. 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is also used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule leads to the formation of a new bond and the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine are not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450. In addition, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine may have an effect on the cell membrane, as it has been shown to increase the permeability of the membrane to certain molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine in laboratory experiments include its low cost and its relative stability. In addition, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine is relatively non-toxic and is easily soluble in water and alcohol. The main limitation of using 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine in laboratory experiments is that the compound is not very soluble in organic solvents, such as dichloromethane or ether.

Future Directions

There are several potential future directions for research involving 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in drug discovery and organic synthesis. In addition, further research could be conducted into the mechanism of action of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine and its potential uses as an inhibitor of certain enzymes. Finally, further research could be conducted into the synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine, with a focus on optimizing the reaction conditions and yields.

Synthesis Methods

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine can be synthesized by reacting 3-bromo-1-methyl-1H-pyrazole with methylamine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The reaction is typically carried out in a solvent, such as ethanol or water, and the reaction temperature is typically kept between 0–20 °C. The reaction is generally complete within 1–2 hours and yields a product with a purity of over 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine involves the reaction of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with methylamine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde", "Methylamine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv) in methanol (10 mL) and add methylamine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and extract the product with dichloromethane (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine." ] }

CAS RN

1557662-14-2

Product Name

1-(3-bromo-1-methyl-1H-pyrazol-5-yl)methanamine

Molecular Formula

C5H8BrN3

Molecular Weight

190

Purity

95

Origin of Product

United States

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